2-Methyl-2-pentyl-1,3-dioxolane

Thermodynamics Physical Chemistry Solvent Engineering

2-Methyl-2-pentyl-1,3-dioxolane (CAS 4352-95-8) is a synthetic organic compound belonging to the 1,3-dioxolane class, characterized by a five-membered heterocyclic ring containing two oxygen atoms and a geminal methyl-pentyl substitution at the 2-position. With a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, this cyclic acetal is also known as 2-heptanone cyclic 1,2-ethanediyl acetal.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 4352-95-8
Cat. No. B13817955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-pentyl-1,3-dioxolane
CAS4352-95-8
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC1(OCCO1)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3
InChIKeyOUQPLRDJDIOBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-pentyl-1,3-dioxolane (CAS 4352-95-8): Procurement Guide for a Cyclic Acetal Intermediate and Specialty Solvent


2-Methyl-2-pentyl-1,3-dioxolane (CAS 4352-95-8) is a synthetic organic compound belonging to the 1,3-dioxolane class, characterized by a five-membered heterocyclic ring containing two oxygen atoms and a geminal methyl-pentyl substitution at the 2-position [1]. With a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, this cyclic acetal is also known as 2-heptanone cyclic 1,2-ethanediyl acetal [2]. It is recognized for its stability as a protecting group in organic synthesis and finds primary application as a flavoring agent and a solvent or intermediate in various industrial chemical processes [3][4].

Why 2-Methyl-2-pentyl-1,3-dioxolane Cannot Be Arbitrarily Substituted in Specialized Industrial Applications


Simple substitution of 2-Methyl-2-pentyl-1,3-dioxolane with other cyclic acetals or 1,3-dioxolane derivatives is not a reliable procurement strategy. Within this class, even minor alterations to the alkyl substitution pattern on the 1,3-dioxolane ring can significantly impact key performance characteristics [1]. Specifically, the specific combination and chain length of the methyl and pentyl groups on the central ketal carbon determine critical physico-chemical parameters such as vapor pressure, octanol-water partition coefficient (logP), and interaction parameters in liquid mixtures [2]. These properties directly govern the compound's behavior in applications ranging from its olfactory profile and volatility as a flavorant to its solvation power and miscibility as a specialty solvent [3].

Quantitative Differentiation Guide for 2-Methyl-2-pentyl-1,3-dioxolane Procurement


Thermodynamic Differentiation of 2-Methyl-2-pentyl-1,3-dioxolane via Vaporization Enthalpy

A fundamental thermodynamic property, the enthalpy of vaporization (ΔvapH°), provides a quantitative basis for comparing 2-Methyl-2-pentyl-1,3-dioxolane with its core structural analog, 1,3-dioxolane. The target compound exhibits a ΔvapH° of 12.9 ± 0.07 kcal/mol, as determined by gas saturation (GS) method over a temperature range of 278 to 318 K [1]. This value can be compared to the vaporization enthalpy of the parent, unsubstituted 1,3-dioxolane, which is reported to be approximately 8.4 kcal/mol [2]. The difference highlights how 2-alkyl substitution substantially increases the energy required for vaporization, which in turn affects boiling point, volatility, and behavior as a solvent.

Thermodynamics Physical Chemistry Solvent Engineering

Lipophilicity Profile of 2-Methyl-2-pentyl-1,3-dioxolane: LogP Comparison

The octanol-water partition coefficient (LogP) is a critical parameter for predicting distribution in multi-phase systems, bioavailability, and extraction efficiency. For 2-Methyl-2-pentyl-1,3-dioxolane, the LogP is reported as 2.33 or 2.35 [1]. This value represents a ~15-20 fold increase in lipophilicity compared to the parent 1,3-dioxolane, which has an estimated LogP of approximately -0.37 [2]. This shift from a moderately hydrophilic to a markedly lipophilic character is a direct consequence of the pentyl and methyl substitutions.

Lipophilicity Drug Design Partition Coefficient Solvent Selection

Regulatory and Application-Specific Identity: FEMA GRAS Status for Flavor Formulation

In the domain of flavor and fragrance formulation, regulatory identity is a primary differentiator. The specific isomer '4-Methyl-2-pentyl-1,3-dioxolane' is a recognized flavoring ingredient with the Flavor and Extract Manufacturers Association (FEMA) number 3630 [1]. This designation grants it Generally Recognized As Safe (GRAS) status for use in food. This is not a class-wide property; a close analog like '2-Methyl-2-pentyl-1,3-dioxane', which differs only by a six-membered ring instead of a five-membered ring, does not share this specific FEMA designation and is not interchangeable in a commercial flavor formulation.

Flavor Chemistry Food Science Regulatory Affairs Product Formulation

Validated Application Scenarios for 2-Methyl-2-pentyl-1,3-dioxolane Based on Quantitative Evidence


Specialty Solvent for Lipophilic Reaction Systems and Extractions

Based on its measured LogP of approximately 2.3, 2-Methyl-2-pentyl-1,3-dioxolane is ideally suited as a reaction solvent or extraction medium for non-polar organic compounds . Its lipophilicity is over 300 times greater than that of unsubstituted 1,3-dioxolane, making it effective for dissolving and processing hydrophobic substrates where more polar acetals would be inefficient or cause phase separation. The relatively high enthalpy of vaporization (12.9 kcal/mol) also suggests lower volatility, which can be advantageous for reactions conducted at elevated temperatures or under reflux conditions [1].

Key Intermediate in the Manufacture of GRAS-Designated Flavor Formulations

The FEMA 3630 designation for the 4-methyl-2-pentyl-1,3-dioxolane isomer confirms its identity as a permitted flavoring agent [2]. This application scenario is based on its regulatory status, which is unique to this specific 1,3-dioxolane structure. Procurement for this purpose requires verification of the specific isomer to ensure the final flavor compound meets the regulatory definition for use in food and beverage products.

Protecting Group for Ketones in Multi-Step Organic Synthesis

As a cyclic ketal, 2-Methyl-2-pentyl-1,3-dioxolane serves as an effective protecting group for carbonyl functionalities [3]. Its lipophilic character (LogP 2.3) can be a strategic advantage for protecting ketones in hydrophobic synthetic intermediates, facilitating purification steps that rely on differential solubility . This use is supported by the compound's classification as a synthetic intermediate in industrial processes [4].

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